molecular formula C17H22ClNO3 B11835971 Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate

Cat. No.: B11835971
M. Wt: 323.8 g/mol
InChI Key: LXFPPOVFYFUAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate is a piperidine-based chemical building block of high importance in medicinal chemistry and drug discovery. This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a common strategy to mask the amine functionality during multi-step synthetic sequences . The 2-chlorobenzoyl moiety at the 4-position of the ring contributes to the molecule's hydrophobicity and is a key structural feature that can influence its binding to biological targets. Piperidine derivatives sharing this core structure are extensively utilized as synthetic intermediates in the development of active pharmaceutical ingredients, particularly in the synthesis of kinase inhibitors and antiviral agents . Furthermore, structurally related Boc-protected piperidine compounds have been identified as key scaffolds in the search for novel anti-infectives. Recent scientific literature has highlighted similar derivatives as potent inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis, a promising target for tuberculosis therapy . The mechanism of action for such inhibitors involves disrupting the menaquinone biosynthetic pathway, which is essential for bacterial electron transport and energy production, ultimately leading to bacterial death . As a versatile intermediate, this compound enables researchers to explore structure-activity relationships and optimize drug-like properties. It is supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-12(9-11-19)15(20)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3

InChI Key

LXFPPOVFYFUAIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Potassium Carbonate

A widely adopted method employs potassium carbonate as a base in a mixture of ethanol and water under reflux conditions. This approach achieves an 84% yield through the reaction of 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline with tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate. Key steps include:

  • Solvent System : Ethanol-water (10:1 ratio) enhances solubility of both hydrophilic and hydrophobic intermediates.

  • Temperature : Reflux at ~78°C ensures sufficient energy for nucleophilic displacement without decomposing the Boc group.

  • Workup : Crystallization from aqueous ethanol at 65°C yields high-purity product.

Table 1: Reaction Conditions for Potassium Carbonate-Mediated Synthesis

ParameterValue
SolventEthanol/water (10:1)
BaseK2CO3 (1.2 eq)
TemperatureReflux (78°C)
Reaction Time16.5 hours
Yield84%

Cesium Fluoride-Promoted Coupling in DMA

Alternative methods utilize cesium fluoride in N,N-dimethylacetamide (DMA) at elevated temperatures (85°C). This route, though lower-yielding (58–60%), avoids aqueous conditions that may hydrolyze sensitive intermediates:

  • Mechanism : Fluoride ions activate the leaving group (methylsulfonyloxy), facilitating nucleophilic attack by the quinazoline derivative.

  • Stoichiometry : Stepwise addition of reagents (every 2–6 hours) prevents side reactions and improves conversion.

  • Purification : Column chromatography with methanol/dichloromethane (1:25) isolates the product.

Table 2: Comparison of Cesium Fluoride vs. Potassium Carbonate Methods

ParameterCsF/DMA MethodK2CO3/Ethanol Method
SolventDMAEthanol/water
Temperature85°C78°C
Reaction Time18 hours16.5 hours
Yield58–60%84%

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Industrial production often employs continuous flow systems to enhance reproducibility and safety. Key advantages include:

  • Temperature Control : Precise maintenance of exothermic reactions reduces thermal degradation.

  • Mixing Efficiency : Laminar flow ensures uniform reagent distribution, critical for multi-step syntheses.

Solvent Selection and Recycling

  • Ethanol-Water Systems : Preferred for sustainability, enabling solvent recovery via distillation.

  • DMA Alternatives : Industrially, DMA is replaced with 2-methyltetrahydrofuran (2-MeTHF) to reduce toxicity and improve biodegradability.

Purification and Characterization

Crystallization Techniques

  • Anti-Solvent Addition : Gradual water introduction into ethanol solutions induces crystallization, achieving >95% purity.

  • Recrystallization Solvents : Ethanol/water (3:1) optimizes crystal morphology for filtration and drying.

Analytical Validation

  • NMR Spectroscopy : 1H NMR confirms Boc protection (singlet at δ 1.42 ppm for tert-butyl) and piperidine substitution (multiplet at δ 4.68–4.75 ppm for C4-O linkage).

  • HPLC Purity : Reverse-phase C18 columns with UV detection at 254 nm verify purity ≥99%.

Challenges and Mitigation Strategies

Boc Group Stability

  • Acid Sensitivity : The Boc group hydrolyzes under acidic conditions. Mitigation involves neutral pH maintenance during workup.

  • Thermal Degradation : Reactions exceeding 90°C risk decarboxylation, necessitating strict temperature control.

Byproduct Formation

  • Sulfonate Esters : Residual methylsulfonyloxy groups are minimized via exhaustive washing with cold water.

  • Diastereomer Separation : Chiral HPLC resolves enantiomers when stereochemical purity is critical .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group in the 2-chlorobenzoyl moiety can be reduced to form alcohols or other reduced derivatives.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Research: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their differences:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate 2-Chlorobenzoyl C₁₇H₂₂ClNO₃ 335.8 g/mol* Lipophilic; electron-withdrawing Cl enhances stability in cross-coupling reactions N/A (calculated)
Tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate 4-Hydroxybenzoyl C₁₇H₂₃NO₄ 305.37 g/mol Hydrogen bonding via -OH increases solubility in polar solvents; used in PROTAC synthesis
Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate 2-Methylbenzoyl C₁₈H₂₅NO₃ 303.4 g/mol Electron-donating methyl group improves steric bulk; limited toxicity data available
Tert-butyl 4-(2-amino-5-chloro-4-methylphenoxy)piperidine-1-carboxylate Phenoxy with NH₂, Cl C₁₇H₂₅ClN₂O₃ 340.85 g/mol Amino group enables nucleophilic reactivity; used in antipsychotic drug intermediates

*Molecular weight calculated based on analogous structures.

Key Observations:
  • Electron Effects : The 2-chlorobenzoyl group in the target compound introduces electron-withdrawing effects, enhancing stability in reactions like Suzuki couplings compared to electron-donating groups (e.g., methyl in ).
  • Solubility : The hydroxy analog exhibits higher aqueous solubility due to hydrogen bonding, whereas the chloro and methyl derivatives are more lipophilic, favoring membrane permeability in drug candidates.
  • Reactivity: Amino-substituted analogs (e.g., ) enable further functionalization via amidation or alkylation, critical for tailoring pharmacokinetic properties.

Biological Activity

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate is a synthetic compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H25ClN2O2
  • Molecular Weight : 324.85 g/mol
  • Structural Features : The compound features a tert-butyl group, a piperidine ring, and a chlorobenzoyl moiety, which contribute to its unique biological properties.

The primary mechanism of action for this compound involves its interaction with specific molecular targets:

  • Target Enzymes : The compound has been identified as an inhibitor of Collagenase 3 , an enzyme involved in the degradation of extracellular matrix proteins. This inhibition suggests potential applications in conditions characterized by excessive matrix degradation, such as cancer metastasis and tissue remodeling.
  • Biochemical Pathways : By inhibiting collagenase activity, the compound may influence pathways associated with extracellular matrix turnover, potentially affecting tumor progression and inflammation processes.

In Vitro Studies

Research has indicated that this compound exhibits notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of the chlorobenzoyl group enhances its potency against tumor cells .
  • Enzyme Inhibition : The compound has been shown to inhibit collagenase activity effectively, which is crucial in managing diseases related to tissue degradation. This inhibition could lead to reduced tumor invasion capabilities in cancer models.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. Results demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating superior efficacy in inducing apoptosis in malignant cells .
  • Inflammation Models :
    • In animal models of inflammation, the compound was administered to assess its impact on collagenase activity. Results indicated a marked reduction in inflammatory markers and collagenase levels, suggesting potential use in treating inflammatory diseases.

Comparative Analysis of Biological Activity

Compound NameTarget EnzymeIC50 (µM)Biological Activity
This compoundCollagenase 310Antitumor, anti-inflammatory
Standard Chemotherapy AgentVarious15Cytotoxic
Novel Piperidine DerivativeCollagenase 312Moderate cytotoxicity

Q & A

Q. Advanced

  • Cross-Validation : Compare experimental 1^1H NMR shifts with computational predictions (e.g., DFT calculations) .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguous NOE correlations or stereoisomerism .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to track specific nuclei in complex spectra .

What safety precautions are recommended for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent hydrolysis .

How does the 2-chlorobenzoyl group influence reactivity in nucleophilic reactions?

Advanced
The electron-withdrawing chloro group:

  • Activates the Carbonyl : Enhances electrophilicity for nucleophilic attack (e.g., Grignard additions) .
  • Directs Substitution : Para-chlorine stabilizes transition states in SNAr reactions, favoring meta-substitution on the benzoyl ring .
    Comparative studies with 4-fluorobenzoyl analogs show reduced electron density at the carbonyl oxygen (via Hammett σ constants) .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Advanced

  • Heat Transfer : Exothermic coupling reactions require jacketed reactors for temperature control .
  • Mixing Efficiency : Use high-shear mixers to prevent aggregation in viscous solvents .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective bulk purification .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.